(3-ethylcyclobutyl)methanol,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-ethylcyclobutyl)methanol,Mixtureofdiastereomers is a chemical compound with the molecular formula C7H14O. It exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound has gained attention in various fields due to its potential biological activity and applications in medical, environmental, and industrial research.
Vorbereitungsmethoden
The preparation of (3-ethylcyclobutyl)methanol,Mixtureofdiastereomers involves several synthetic routes. One common method is the diastereoselective synthesis, which allows for the creation of densely substituted compounds with dual functional handles for enhanced core modifications . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(3-ethylcyclobutyl)methanol,Mixtureofdiastereomers undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes. Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride to produce alcohols. Substitution reactions can involve nucleophiles such as halides or amines, resulting in the formation of substituted products .
Wissenschaftliche Forschungsanwendungen
(3-ethylcyclobutyl)methanol,Mixtureofdiastereomers has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be investigated for its potential therapeutic effects, such as its role in drug development or as a precursor to active pharmaceutical ingredients. Additionally, in industry, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-ethylcyclobutyl)methanol,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may interact with enzymes involved in metabolic pathways, influencing the production of key metabolites. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H14O |
---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(3-ethylcyclobutyl)methanol |
InChI |
InChI=1S/C7H14O/c1-2-6-3-7(4-6)5-8/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
JLIIZUPFAWSETP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.